

A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinobenzothiazole Analogs

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Compound of Interest

Compound Name: **2-Hydrazinobenzothiazole**

Cat. No.: **B1674376**

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The **2-hydrazinobenzothiazole** scaffold is a prominent heterocyclic structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Analogs of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **2-hydrazinobenzothiazole** derivatives, supported by experimental data, to assist researchers and drug development professionals in this field.

Antimicrobial Activity

Derivatives of **2-hydrazinobenzothiazole** have been extensively studied for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the benzothiazole ring and the hydrazone moiety.

Table 1: Comparative Antibacterial Activity of **2-Hydrazinobenzothiazole** Analogs

| Compound | Substituent on Hydrazone | Test Organism | Zone of Inhibition (mm) | Reference |
|----------|---------------------------|----------------|------------------------------|-----------|
| M8 | Ester derivative | E. coli | Moderately Active (11-20 mm) | [1][2] |
| M8 | Ester derivative | S. aureus | Moderately Active (11-20 mm) | [1][2] |
| M12 | Amino ester derivative | E. coli | Highly Active (>20 mm) | [1][2] |
| M12 | Amino ester derivative | S. aureus | Highly Active (>20 mm) | [1][2] |
| 124 | 2,4,6-trimethylphenyl | B. subtilis | 9-11 mm | [3] |
| 124 | 2,4,6-trimethylphenyl | S. aureus | 9-11 mm | [3] |
| 125 | 2,3,5,6-tetramethylphenyl | B. subtilis | 9-11 mm | [3] |
| 125 | 2,3,5,6-tetramethylphenyl | S. aureus | 9-11 mm | [3] |
| 130a | 2,6-disubstituted | M. catarrhalis | MIC = 4 µg/ml | [3] |
| 130b | 2,6-disubstituted | M. catarrhalis | MIC = 4 µg/ml | [3] |
| 130c | 2,6-disubstituted | M. catarrhalis | MIC = 4 µg/ml | [3] |

Experimental Protocol: Antibacterial Activity Assessment (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds is typically evaluated using the agar well diffusion method.[2] A standardized bacterial suspension is uniformly spread on the

surface of a sterile nutrient agar plate. Wells of a specific diameter are then created in the agar, and a defined volume of the test compound solution (at a specific concentration) is added to each well. The plates are incubated under appropriate conditions, and the diameter of the zone of inhibition around each well is measured in millimeters. The size of the inhibition zone is indicative of the compound's antibacterial potency. Standard antibiotics are used as positive controls.[2][3]

Structure-Activity Relationship Insights:

- The introduction of amino ester moieties to the **2-hydrazinobenzothiazole** scaffold, as seen in compound M12, resulted in high antibacterial activity against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.[1][2]
- Substitution with bulky alkyl groups on an attached phenyl ring, such as in compounds 124 and 125, demonstrated good antibacterial activity.[3]
- The nature of the substituent at the 2 and 6 positions of the benzothiazole ring also plays a crucial role in determining the antibacterial spectrum and potency, as evidenced by the activity of compounds 130a, 130b, and 130c against *Moraxella catarrhalis*.[3]

Anticonvulsant Activity

Several **2-hydrazinobenzothiazole** analogs have been investigated for their anticonvulsant properties, with promising results in preclinical models of seizures.

Table 2: Anticonvulsant Activity of **2-Hydrazinobenzothiazole** Analogs in the Pentylenetetrazole (PTZ)-Induced Seizure Model

| Compound | Substituent on Hydrazone | Median Effective Dose (ED50) (mg/kg) | Reference |
|----------|-----------------------------|--------------------------------------|-----------|
| 3a | 4-Fluorophenyl | ≤ 20 | [4] |
| 3b | 4-Chlorophenyl | ≤ 20 | [4] |
| 3d | 4-Bromophenyl | ≤ 20 | [4] |
| 3e | 4-(Trifluoromethyl)phenyl | ≤ 20 | [4] |
| 3f | 4-Methylphenyl | ≤ 20 | [4] |
| 3k | Adamantyl | ≤ 20 | [4] |
| 3m | Adamantyl | ≤ 20 | [4] |
| 4e | Not specified | More active than Phenytoin | [5] |
| 4h | Not specified | More active than Phenytoin | [5] |
| 4d | o-methoxybenzaldehyde | More active than Phenytoin | [6] |
| 4g | o-methylbenzaldehyde | More active than Phenytoin | [6] |
| 4h | p-methylbenzaldehyde | More active than Phenytoin | [6] |
| 4m | p-nitrobenzaldehyde | More active than Phenytoin | [6] |
| 4n | p-dimethylaminobenzaldehyde | More active than Phenytoin | [6] |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

The anticonvulsant activity is commonly assessed using the pentylenetetrazole (PTZ)-induced seizure model in mice.^{[4][5][6]} Animals are pre-treated with the test compound at various doses, typically administered intraperitoneally. After a specific period, a convulsant dose of PTZ is administered subcutaneously. The animals are then observed for the onset of seizures, and the ability of the test compound to prevent or delay the seizures is recorded. The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is then calculated.^[4] Motor impairment is often assessed using the rotarod test to ensure the anticonvulsant effect is not due to sedation.^[4]

Structure-Activity Relationship Insights:

- The presence of electron-withdrawing groups (F, Cl, Br, CF₃) or a small electron-donating group (CH₃) on the phenyl ring attached to the hydrazone moiety resulted in significant anticonvulsant activity, with ED₅₀ values \leq 20 mg/kg.^[4]
- The incorporation of a bulky adamantyl group also led to potent anticonvulsant effects.^[4]
- Specific substitutions on the benzaldehyde moiety of acetohydrazones, such as o-methoxy, o-methyl, p-methyl, p-nitro, and p-dimethylamino groups, were found to be more active than the standard drug phenytoin.^[6]

Enzyme Inhibition

2-Hydrazinobenzothiazole derivatives have also been explored as inhibitors of various enzymes, including monoamine oxidase (MAO) and carbonic anhydrase (CA).

Table 3: Enzyme Inhibitory Activity of **2-Hydrazinobenzothiazole** Analogs

| Compound | Target Enzyme | IC50 / Ki (μM) | Reference |
|----------|---------------|----------------|-----------|
| 3a | hMAO-B | IC50: 15.450 | [7] |
| 3e | hMAO-B | IC50: 0.060 | [7] |
| 3f | hMAO-B | IC50: 0.963 | [7] |
| 3h | hMAO-B | IC50: 0.075 | [7] |
| 1 | hCA I | Ki: 4.3 | [8] |
| 1 | hCA II | Ki: 32.1 | [8] |
| 1 | hCA V | Ki: 4.3 | [8] |
| 1 | hCA XIII | Ki: 94.6 | [8] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against human MAO-A and MAO-B is determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzymes. The reaction is coupled to the horseradish peroxidase-catalyzed oxidation of a probe (e.g., Amplex Red) to a fluorescent product (resorufin). The fluorescence is measured, and the IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.[7]

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against different human carbonic anhydrase isoforms (hCA I, hCA II, hCA V, and hCA XIII) is assessed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Ki) are determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor.[8]

Structure-Activity Relationship Insights:

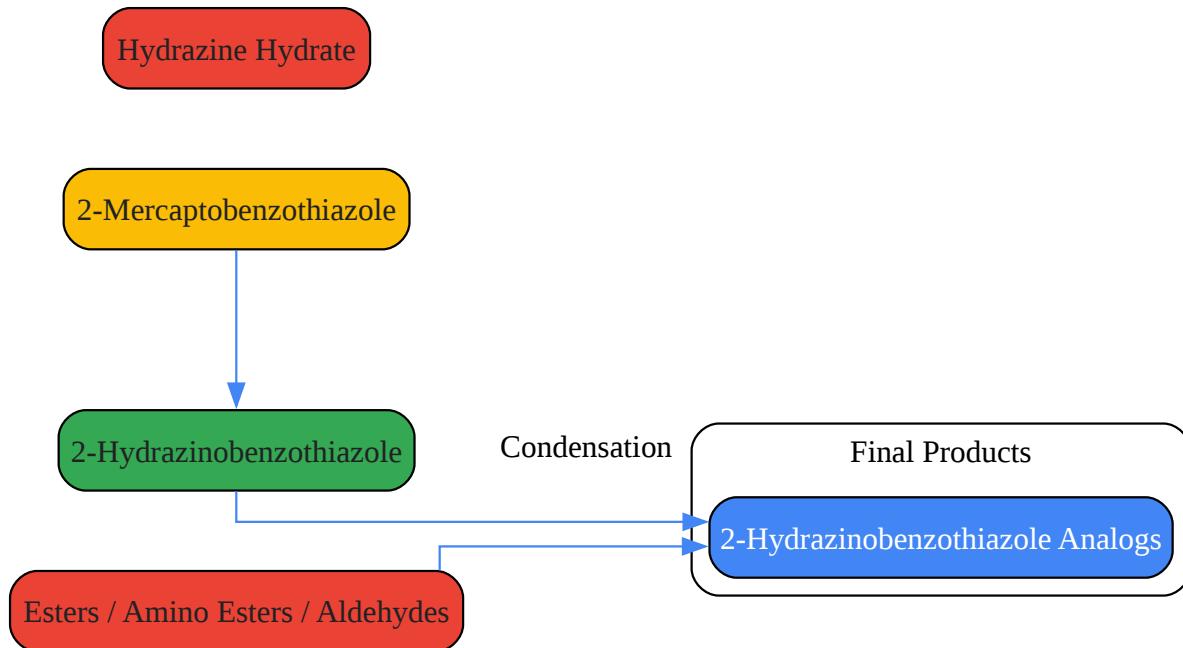
- For MAO-B inhibition, specific substitutions on the heterocyclic aldehyde moiety of the hydrazone are crucial for high potency, as demonstrated by the low micromolar and even nanomolar IC50 values of compounds 3e and 3h. These compounds showed selectivity towards hMAO-B over hMAO-A.[7]

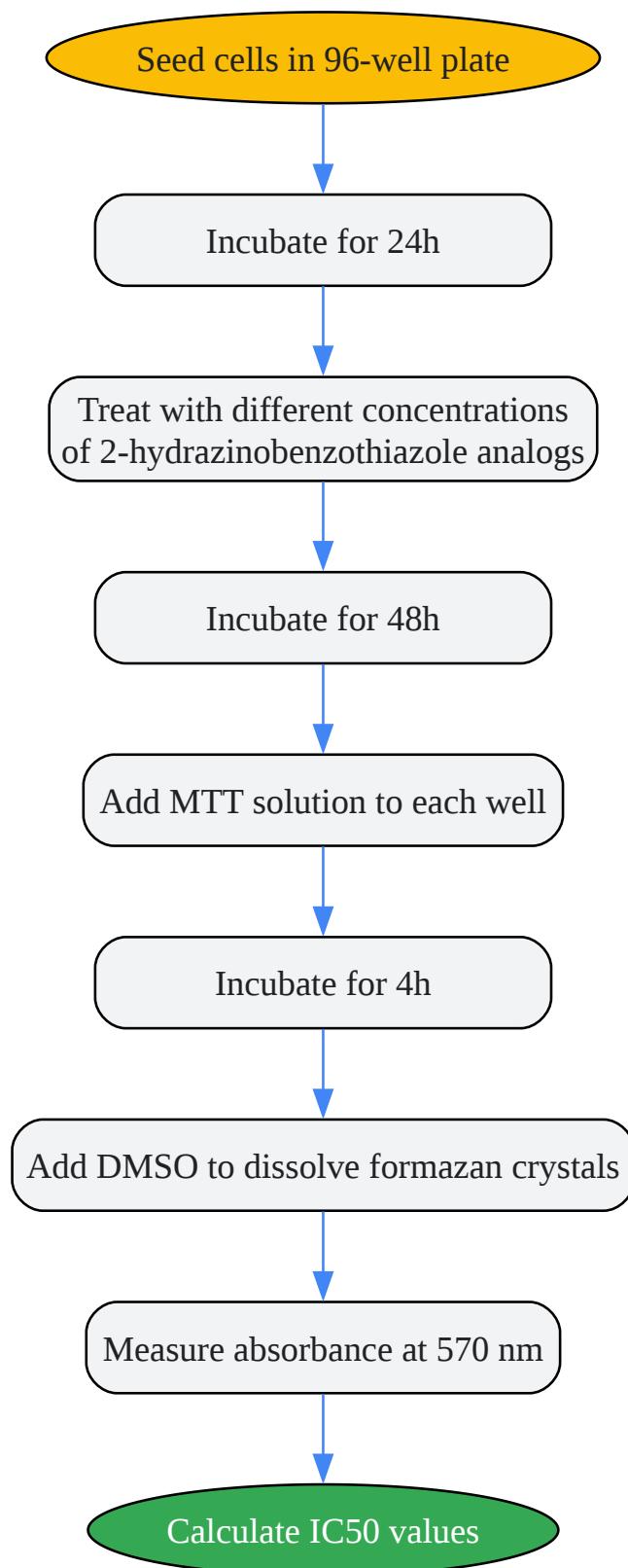
- In the case of carbonic anhydrase inhibition, amino acid-benzothiazole conjugates showed effective inhibition against hCA V and hCA II, with K_i values in the micromolar range. Compound 1, in particular, exhibited potent inhibition against multiple CA isoforms.[8]

Synthesis and Workflow Visualizations

General Synthetic Pathway for **2-Hydrazinobenzothiazole** Analogs

The synthesis of **2-hydrazinobenzothiazole** derivatives often starts from 2-mercaptopbenzothiazole.[1][9] This is then reacted with hydrazine hydrate to form the key intermediate, **2-hydrazinobenzothiazole**.[1][2] This intermediate can then be further reacted with various electrophiles, such as esters, amino esters, or aldehydes, to generate a diverse library of analogs.[1][2][9]



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